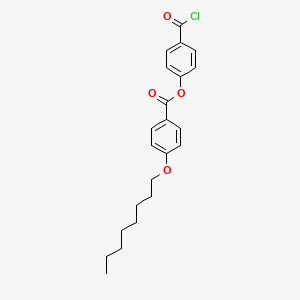
4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate is a chemical compound with the molecular formula C22H25ClO4. It is known for its unique structure, which includes a chlorocarbonyl group attached to a phenyl ring and an octyloxy group attached to a benzoate ester. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate typically involves the esterification of 4-(octyloxy)benzoic acid with 4-(chlorocarbonyl)phenol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids and Alcohols: Resulting from hydrolysis.
Quinones and Oxidized Derivatives: Produced from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The octyloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Octyloxy)benzoic Acid: Shares the octyloxy group but lacks the chlorocarbonyl group.
4-(Chlorocarbonyl)benzoic Acid: Contains the chlorocarbonyl group but lacks the octyloxy group.
4-(Pentyloxy)phenyl 4-(octyloxy)benzoate: Similar structure but with a pentyloxy group instead of a chlorocarbonyl group.
Uniqueness
4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate is unique due to the presence of both the chlorocarbonyl and octyloxy groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
82052-56-0 |
|---|---|
Molekularformel |
C22H25ClO4 |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
(4-carbonochloridoylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C22H25ClO4/c1-2-3-4-5-6-7-16-26-19-12-10-18(11-13-19)22(25)27-20-14-8-17(9-15-20)21(23)24/h8-15H,2-7,16H2,1H3 |
InChI-Schlüssel |
WYKWVQWRMDHJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


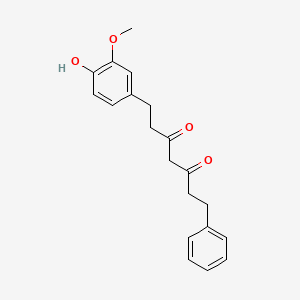
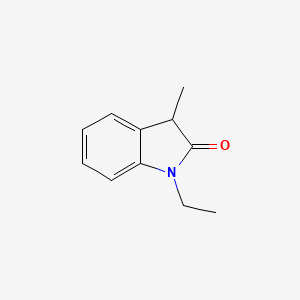
![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
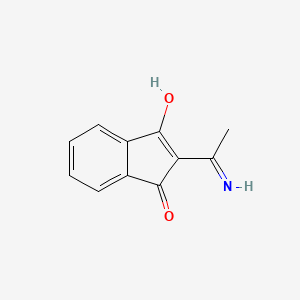
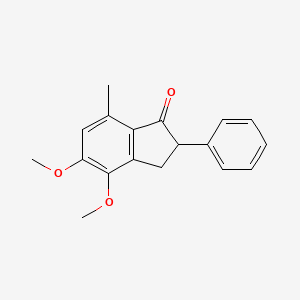
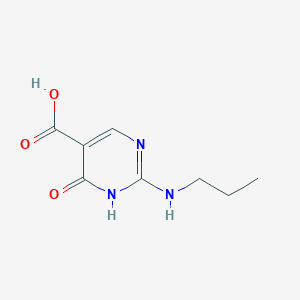
![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14406927.png)
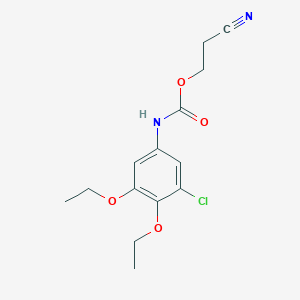
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)

![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)


